Glyco-obeticholic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

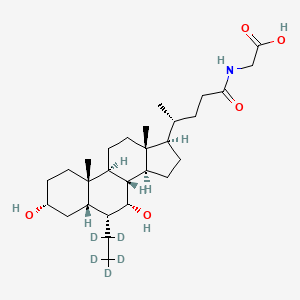

Propriétés

Formule moléculaire |

C28H47NO5 |

|---|---|

Poids moléculaire |

482.7 g/mol |

Nom IUPAC |

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1/i1D3,5D2 |

Clé InChI |

MTLPUOZJBFHNSO-UDMQDPCHSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O |

SMILES canonique |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

The Pivotal Role of Glyco-obeticholic acid-d5 in Advancing Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, particularly in the study of bile acid metabolism and related therapeutic interventions, precision and accuracy are paramount. The development of potent and selective agonists for the Farnesoid X Receptor (FXR), such as Obeticholic Acid (OCA), has opened new avenues for treating chronic liver diseases like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). Understanding the pharmacokinetics and metabolic fate of these drugs is crucial for their safe and effective use. This is where isotopically labeled internal standards, such as Glyco-obeticholic acid-d5, play an indispensable role. This technical guide provides a comprehensive overview of the function of this compound in metabolic studies, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways.

Introduction: The Need for a Stable Isotope-Labeled Internal Standard

Obeticholic acid (OCA) is a semi-synthetic bile acid analogue that potently activates FXR, a nuclear receptor that governs the expression of genes involved in bile acid synthesis and transport. Upon administration, OCA is metabolized in the liver, primarily through conjugation with glycine (B1666218) or taurine, forming Glyco-obeticholic acid (Glyco-OCA) and Tauro-obeticholic acid (Tauro-OCA), respectively. These metabolites are also pharmacologically active.

To accurately quantify OCA and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates, a reliable internal standard is essential. This compound is the deuterium-labeled analogue of Glyco-OCA. Its chemical structure is identical to the endogenous metabolite, with the exception of five deuterium (B1214612) atoms replacing five hydrogen atoms. This subtle mass difference allows it to be distinguished by a mass spectrometer, while its physicochemical properties are nearly identical to the unlabeled analyte. This makes this compound the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[1]

The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. This ensures the high accuracy and precision required for pharmacokinetic modeling, dose-response studies, and establishing bioequivalence.[1]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₈H₄₂D₅NO₅ |

| Molecular Weight | 482.72 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

| Storage | -20°C |

Role in Metabolic and Pharmacokinetic Studies

The primary role of this compound is to serve as an internal standard in the quantitative analysis of OCA and its metabolites. This is fundamental to a variety of metabolic and pharmacokinetic studies:

-

Pharmacokinetic Profiling: Accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters of OCA.

-

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of OCA.

-

Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of OCA.

-

Metabolite Identification and Quantification: Elucidating the metabolic pathways of OCA and quantifying the formation of its active metabolites.

-

Therapeutic Drug Monitoring: Ensuring patients maintain therapeutic concentrations of OCA and its metabolites.

Quantitative Data from Bioanalytical Methods

The use of this compound as an internal standard has enabled the development of robust and sensitive LC-MS/MS methods for the simultaneous quantification of OCA, Glyco-OCA, and Tauro-OCA in human plasma.

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Obeticholic Acid (OCA) | 0.410 - 120.466 | 0.410 |

| Glyco-obeticholic acid | 0.414 - 121.708 | 0.414 |

| Tauro-obeticholic acid | 0.255 - 75.101 | 0.255 |

Table 1: Linearity ranges and LLOQs for the simultaneous estimation of OCA and its metabolites in human plasma using a validated LC-MS/MS method with this compound as an internal standard.[2]

Human Pharmacokinetic Parameters

The precise data generated using this compound as an internal standard allows for the accurate determination of key pharmacokinetic parameters of OCA and its metabolites.

| Parameter | Obeticholic Acid (OCA) | Glyco-obeticholic acid | Tauro-obeticholic acid |

| Tmax (h) | ~2.0 | ~12.0 | ~12.0 |

| Cmax (ng/mL) | Varies with dose | Varies with dose | Varies with dose |

| AUC (ng·h/mL) | Varies with dose | Varies with dose | Varies with dose |

Table 2: Representative pharmacokinetic parameters of OCA and its major metabolites in healthy volunteers following oral administration. The precise values are dose-dependent.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting OCA and its metabolites from plasma involves solid-phase extraction.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Acetonitrile

-

Formic acid

-

Water, HPLC grade

-

SPE cartridges (e.g., Oasis HLB)

Procedure:

-

Thaw plasma samples at room temperature.

-

To 250 µL of plasma, add a known concentration of this compound internal standard solution.

-

Vortex the sample for 30 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Glyco-obeticholic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Glyco-obeticholic acid-d5, a deuterated analog of a primary metabolite of Obeticholic Acid. This isotopically labeled compound is a critical tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics (DMPK), where it serves as an invaluable internal standard for quantitative bioanalysis.

Introduction

Glyco-obeticholic acid is an active, glycine-conjugated metabolite of Obeticholic Acid, a potent farnesoid X receptor (FXR) agonist.[1] The deuterated form, this compound, is essential for accurate quantification of its non-labeled counterpart in biological matrices using mass spectrometry-based methods. This guide outlines a plausible synthetic route and details the analytical techniques used for its characterization.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a representative synthetic workflow can be proposed based on established organic chemistry principles and general methods for the synthesis of bile acid conjugates and deuterated compounds. The synthesis can be logically divided into two main stages: the deuteration of a suitable Obeticholic Acid precursor and the subsequent amide coupling with a deuterated glycine (B1666218) derivative.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

1. Deuteration of Obeticholic Acid:

A suitable precursor of Obeticholic Acid, potentially with protected hydroxyl and carboxylic acid functionalities to prevent side reactions, would be subjected to a deuterium exchange reaction. This could involve treatment with a strong base in the presence of a deuterium source, such as deuterium oxide (D₂O), to facilitate the exchange of protons at specific positions with deuterium atoms. The reaction progress would be monitored by mass spectrometry to confirm the incorporation of five deuterium atoms.

2. Amide Coupling with Glycine-d5:

The deuterated Obeticholic Acid-d5 is then activated at its carboxylic acid group. This is commonly achieved using coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The activated intermediate is then reacted with a protected form of Glycine-d5 to form the amide bond.

3. Deprotection and Purification:

In the final step, any protecting groups on the Obeticholic Acid backbone and the glycine moiety are removed under appropriate conditions. The crude product is then purified, typically using preparative high-performance liquid chromatography (HPLC), to yield this compound of high purity.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone technique for the characterization and routine analysis of this compound, especially in complex biological matrices.

Experimental Protocol:

A validated LC-MS/MS method for the simultaneous estimation of obeticholic acid and its metabolites, including glyco-obeticholic acid, has been reported. The following is a representative protocol based on this literature:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

-

Data Presentation:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Glyco-obeticholic acid | 476.3 | 74.0 |

| This compound | 481.3 | 74.0 |

Note: The precursor ion for the d5-labeled compound is shifted by 5 Da, while the product ion from the glycine moiety remains the same.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted):

-

Solvent: Deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

-

Spectrometers: High-field NMR spectrometers (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To observe the overall proton environment. The absence of signals at the deuterated positions would confirm successful labeling.

-

¹³C NMR: To identify all carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

-

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 0.5 - 4.0 | Steroidal protons. |

| 3.5 - 4.0 | Glycine methylene (B1212753) protons. | |

| ~8.0 | Amide proton. | |

| ¹³C | 10 - 80 | Steroidal carbons. |

| ~42 | Glycine methylene carbon. | |

| ~170-175 | Carboxylic and amide carbonyl carbons. |

The absence of specific proton signals in the ¹H NMR spectrum, which are present in the non-labeled Glyco-obeticholic acid, would provide definitive evidence of deuteration at those sites.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound based on available scientific literature and established chemical principles. While a specific, detailed synthesis protocol is not publicly available, a representative workflow has been proposed. The characterization data, particularly from LC-MS/MS, confirms the identity and utility of this molecule as an internal standard. Further research to publish the detailed NMR spectral data would be beneficial to the scientific community. The information presented herein should serve as a valuable resource for researchers and professionals working with Obeticholic Acid and its metabolites.

References

An In-depth Technical Guide to the Mechanism of Action of Obeticholic Acid and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Obeticholic acid (OCA) is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a master regulator of bile acid, lipid, and glucose homeostasis. As a semi-synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA), OCA is approximately 100-fold more potent in activating FXR.[1][2] Upon oral administration, OCA is rapidly absorbed and extensively metabolized in the liver to form two major active metabolites: glyco-obeticholic acid (glyco-OCA) and tauro-obeticholic acid (tauro-OCA). These conjugated metabolites, along with the parent compound, are equipotent in their ability to activate FXR. This document provides a detailed overview of the molecular mechanism of action of OCA and its metabolites, summarizes their pharmacological activity, outlines key experimental protocols for assessing their function, and visually represents the core signaling pathways involved.

Core Mechanism of Action: FXR Agonism

The primary pharmacological activity of obeticholic acid and its metabolites is the potent agonism of the Farnesoid X Receptor (FXR).[3][4] FXR is highly expressed in tissues central to bile acid and metabolic regulation, primarily the liver and intestines.[1][4]

The activation sequence is as follows:

-

Ligand Binding: OCA or its metabolites cross the cell membrane and bind to the ligand-binding domain of FXR located in the cytoplasm.

-

Heterodimerization: Upon ligand binding, FXR undergoes a conformational change and translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR).[4][5]

-

DNA Binding: This FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[6]

-

Transcriptional Regulation: The binding of the heterodimer to FXREs recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription. This modulation of gene expression is the basis for OCA's therapeutic effects.

Metabolism of Obeticholic Acid

Following oral administration, OCA is conjugated in the liver with the amino acids glycine (B1666218) or taurine (B1682933) to form its two primary metabolites, glyco-OCA and tauro-OCA.[1][7] These conjugates are then secreted into the bile. Within the gastrointestinal tract, they can be deconjugated by intestinal microbiota back into the parent OCA, which is then reabsorbed. This process, known as enterohepatic circulation, ensures sustained exposure of both hepatocytes and enterocytes to active FXR agonists.[7][8]

Pharmacological Activity and Data Presentation

OCA and its conjugated metabolites are all potent FXR agonists. Quantitative data from in vitro transactivation assays demonstrate that the parent drug and its glyco- and tauro-conjugates are equipotent in their ability to activate the FXR signaling pathway.

| Compound | Agonist Activity | EC₅₀ (nM) | Potency vs. CDCA (natural ligand) |

| Obeticholic Acid (OCA) | Potent FXR Agonist | 99 | ~100-fold |

| Glyco-Obeticholic Acid | Potent FXR Agonist | 91 | Equiponent to OCA |

| Tauro-Obeticholic Acid | Potent FXR Agonist | 108 | Equiponent to OCA |

| Chenodeoxycholic Acid (CDCA) | Endogenous Ligand | ~8,300 - 10,000 | 1-fold |

EC₅₀ (Half maximal effective concentration) values are derived from a homogeneous time-resolved fluorescence (HTRF) based coactivator recruitment assay. Data for CDCA potency varies between assays.[9][10][11][12]

Downstream Signaling Pathways

FXR activation by OCA and its metabolites orchestrates a complex network of signaling events that culminate in the regulation of bile acid homeostasis, reducing the cytotoxic levels of bile acids in the liver.

In the Hepatocyte (Liver Cell)

-

Suppression of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1).[4] This action represses the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4][5]

-

Promotion of Bile Acid Efflux: FXR directly upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter on the canalicular membrane of hepatocytes responsible for pumping bile acids out of the cell and into the bile ducts for excretion.[1][4]

In the Enterocyte (Intestinal Cell)

-

FGF19-Mediated Feedback Loop: In the ileum, FXR activation stimulates the synthesis and release of Fibroblast Growth Factor 19 (FGF19).[4] FGF19 travels via the portal circulation back to the liver, where it binds to its receptor (FGFR4) on hepatocytes. This binding event also potently represses CYP7A1 expression, providing a second, powerful feedback mechanism to shut down bile acid production.[4]

Detailed Experimental Protocols

The FXR agonist activity of compounds like OCA is typically quantified using two primary in vitro assays: a cell-based transactivation assay and a cell-free competitive binding assay.

FXR Transactivation Assay (Luciferase Reporter)

This assay measures the ability of a compound to activate the FXR/RXR heterodimer in a cellular context, leading to the transcription of a reporter gene (luciferase).

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media and seeded into 96- or 384-well plates.[13]

-

Transfection: Cells are transiently co-transfected with three plasmids:

-

Compound Treatment: After an incubation period to allow for plasmid expression (typically 24 hours), the cell media is replaced with media containing various concentrations of the test compound (e.g., OCA, glyco-OCA) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a set period (e.g., 18-24 hours) to allow for FXR activation and luciferase protein expression.[13]

-

Cell Lysis: The media is removed, and cells are lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

-

Luminometry: A luciferase substrate (e.g., luciferin) is added to the cell lysate. The light produced by the enzymatic reaction, which is directly proportional to the amount of expressed luciferase, is measured using a luminometer.

-

Data Analysis: The raw luminescence units are normalized to the control reporter signal. The fold-activation relative to the vehicle control is plotted against the compound concentration, and an EC₅₀ value is determined using a sigmoidal dose-response curve.

TR-FRET Competitive Binding Assay

This biochemical assay directly measures the binding of a compound to the FXR ligand-binding domain (LBD) by assessing the disruption of a FRET (Förster Resonance Energy Transfer) signal. It is performed in a cell-free system.

Methodology:

-

Reagent Preparation: The following core reagents are prepared in an appropriate assay buffer:

-

FXR Protein: Recombinant FXR ligand-binding domain (LBD), often with a tag like Glutathione S-transferase (GST).

-

Donor Fluorophore: A time-resolved (TR) FRET donor, typically a Terbium (Tb)-labeled anti-GST antibody, which binds to the FXR-LBD.[15]

-

Acceptor Fluorophore: A fluorescently-labeled tracer ligand that is known to bind to the FXR-LBD.

-

Test Compound: Serial dilutions of OCA or its metabolites.

-

-

Assay Assembly: The reagents are added to a low-volume microplate (e.g., 384-well) in a specific order, typically the test compound first, followed by a pre-mixed solution of the FXR-LBD/Donor antibody and the Acceptor tracer.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[16] The plate should be protected from light.

-

Signal Reading: The plate is read in a microplate reader capable of time-resolved fluorescence. The instrument excites the Terbium donor (e.g., at ~340 nm) and, after a time delay (e.g., 100 µs), measures the emission from both the donor (e.g., at ~490 nm) and the acceptor (e.g., at ~520 nm).[17]

-

Data Analysis:

-

A ratio of the acceptor emission to the donor emission is calculated.

-

In the absence of a competing compound, the tracer binds to FXR, bringing the donor and acceptor into close proximity and generating a high FRET ratio.

-

As the concentration of the test compound (e.g., OCA) increases, it displaces the fluorescent tracer from the FXR-LBD, separating the donor and acceptor and causing a decrease in the FRET ratio.

-

The FRET ratio is plotted against the log of the test compound concentration to generate a competition curve, from which an IC₅₀ or Kᵢ value can be derived.

-

Conclusion

Obeticholic acid is a first-in-class, potent, and selective Farnesoid X Receptor agonist. Its mechanism of action is driven by the direct activation of FXR in the liver and intestine. The primary metabolites of OCA, glyco-obeticholic acid and tauro-obeticholic acid, are equipotent to the parent compound, contributing significantly to the overall pharmacological effect. Through the coordinated regulation of genes involved in bile acid synthesis (e.g., CYP7A1) and transport (e.g., BSEP), the activation of the FXR pathway by OCA and its metabolites effectively reduces the cytotoxic concentration of bile acids within hepatocytes, providing a clear mechanistic basis for its therapeutic use in cholestatic liver diseases. The in vitro assays detailed herein represent the foundational tools for identifying and characterizing the potency of novel FXR agonists in drug discovery and development.

References

- 1. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Obeticholic Acid for Primary Biliary Cholangitis [mdpi.com]

- 3. droracle.ai [droracle.ai]

- 4. mdpi.com [mdpi.com]

- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 6. signosisinc.com [signosisinc.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

Glyco-obeticholic acid-d5: A Technical Guide for Studying Farnesoid X Receptor (FXR) Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Glyco-obeticholic acid-d5 (G-OCA-d5) and its application in the study of Farnesoid X Receptor (FXR) activation. G-OCA-d5 is the deuterated form of Glyco-obeticholic acid, an active metabolite of Obeticholic acid (OCA). OCA is a potent and selective FXR agonist, approximately 100-fold more potent than the endogenous ligand chenodeoxycholic acid (CDCA)[1]. The incorporation of deuterium (B1214612) atoms in G-OCA-d5 makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentration of non-deuterated G-OCA and other OCA metabolites in biological samples[2][3].

The Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor primarily expressed in the liver and intestine, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis[1][4]. Upon activation by agonists like OCA, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription[5].

Key downstream effects of FXR activation include:

-

Suppression of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[1][6]. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also acts to suppress CYP7A1 in the liver[1].

-

Promotion of Bile Acid Transport: FXR upregulates the expression of transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP), and the basolateral transporters Organic Solute Transporter alpha and beta (OSTα/OSTβ)[1][6].

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to suppress inflammatory signaling pathways, such as NF-κB, and inhibit the activation of hepatic stellate cells, which are key mediators of liver fibrosis[6].

Quantitative Data

The following tables summarize key quantitative data for Obeticholic Acid (OCA), the parent compound of G-OCA.

| Parameter | Value | Assay System | Reference |

| EC50 | 99 nM | FXR Activation | [4] |

| EC50 | 300-600 nM | Transactivation in HepG2 cells | [6] |

| EC50 | ~100 nM | Cell-free assays | [6] |

| Gene | Fold Change (mRNA) | Treatment | Cell System | Reference |

| BSEP | 6.4 ± 0.8 | 1 µM OCA | Sandwich-cultured human hepatocytes | [1] |

| OSTα | 6.4 ± 0.2 | 1 µM OCA | Sandwich-cultured human hepatocytes | [1] |

| OSTβ | 42.9 ± 7.9 | 1 µM OCA | Sandwich-cultured human hepatocytes | [1] |

Experimental Protocols

LC-MS/MS Quantification of Glyco-obeticholic Acid using G-OCA-d5

This protocol outlines a general procedure for the quantification of G-OCA in human plasma using G-OCA-d5 as an internal standard.

a. Sample Preparation (Solid-Phase Extraction)

-

To 250 µL of human plasma, add the internal standard solution (G-OCA-d5).

-

Vortex the samples.

-

Load the plasma samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analytes (G-OCA and G-OCA-d5) with an elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid.

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both G-OCA and G-OCA-d5.

-

c. Quantification

-

Construct a calibration curve by plotting the peak area ratio of G-OCA to G-OCA-d5 against the concentration of G-OCA standards.

-

Determine the concentration of G-OCA in the plasma samples by interpolating their peak area ratios from the calibration curve.

FXR Reporter Gene Assay

This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (e.g., luciferase).

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2 or Huh7) in 48-well plates.

-

Co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of the test compound (e.g., OCA) or vehicle control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the compound concentration to determine the EC50 value.

-

Quantitative Real-Time PCR (qRT-PCR) for FXR Target Genes

This protocol is for measuring changes in the mRNA expression of FXR target genes in response to treatment with an FXR agonist.

-

Cell Culture and Treatment:

-

Culture cells (e.g., sandwich-cultured human hepatocytes or Caco-2 cells) to the desired confluency.

-

Treat the cells with the FXR agonist or vehicle control for a specified duration (e.g., 72 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess RNA quality and concentration.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, BSEP, OSTα, FGF19) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine the in vivo binding of FXR to the promoter regions of its target genes.

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Lyse the cells to release the chromatin.

-

-

Chromatin Shearing:

-

Shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to FXR or a control IgG overnight.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with proteases to digest the proteins.

-

Purify the DNA.

-

-

Analysis:

-

Analyze the purified DNA by qPCR using primers specific for the promoter regions of known FXR target genes to quantify the enrichment of these sequences.

-

This technical guide provides a foundational understanding of the use of this compound in the context of FXR activation studies. The provided protocols offer a starting point for researchers, which may require further optimization based on specific experimental conditions and cell types.

References

- 1. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]

An In-depth Technical Guide to the Pharmacological Profile of Glyco-obeticholic acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid-d5 is the deuterium-labeled form of glyco-obeticholic acid, an active metabolite of obeticholic acid (OCA).[1][2] Obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4][5] Due to its stable isotope label, this compound serves as an essential internal standard in analytical and pharmacokinetic studies, enabling precise quantification of obeticholic acid and its metabolites in biological samples.[6] This guide provides a comprehensive overview of the pharmacological profile of obeticholic acid and the critical role of this compound in its research and development.

Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

Obeticholic acid is a semi-synthetic bile acid analog that is a potent agonist for the farnesoid X receptor (FXR), with a potency more than 100-fold greater than the natural ligand, chenodeoxycholic acid.[5] FXR is highly expressed in the liver and intestines, where it functions as a primary sensor for bile acids.[3][4]

Upon activation by obeticholic acid, FXR translocates to the cell nucleus and forms a heterodimer with the retinoid X receptor (RXR).[7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

The key downstream effects of FXR activation by obeticholic acid include:

-

Regulation of Bile Acid Synthesis: A primary action of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[3] This is achieved through the induction of the small heterodimer partner (SHP), which in turn inhibits the liver receptor homolog-1 (LRH-1) required for CYP7A1 expression.[4] This leads to a reduction in the overall bile acid pool.

-

Increased Bile Acid Transport and Excretion: FXR activation upregulates the expression of the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), which are crucial for the transport of bile acids from hepatocytes into the bile canaliculi, promoting their excretion.[3]

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing liver inflammation.[3] It can also downregulate pro-fibrotic signaling pathways, contributing to its hepatoprotective effects.[7]

-

Metabolic Regulation: FXR plays a role in glucose and lipid metabolism. Its activation can improve insulin (B600854) sensitivity, reduce hepatic gluconeogenesis, decrease triglyceride synthesis, and increase fatty acid oxidation.[3]

Signaling Pathway of Obeticholic Acid

The following diagram illustrates the signaling cascade initiated by obeticholic acid through FXR activation.

Pharmacokinetics of Obeticholic Acid

The pharmacokinetic profile of obeticholic acid has been characterized in human studies. Upon oral administration, obeticholic acid is absorbed and rapidly conjugated in the liver to form two active metabolites: glyco-obeticholic acid and tauro-obeticholic acid. These conjugates are then secreted into bile and undergo enterohepatic circulation.[8]

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours[5] |

| Plasma Protein Binding | >99% (for OCA and its metabolites)[5][8] |

| Volume of Distribution (Vd) | 618 L[5][8] |

| Metabolism | Hepatic conjugation to glycine (B1666218) and taurine[8] |

| Elimination | Primarily in feces via biliary secretion (~87%)[5] |

| Less than 3% excreted in urine[5] | |

| Area Under the Curve (AUC) | 236.6 - 568.1 ng*h/mL (for 5 mg to 10 mg doses)[8] |

Role of this compound in Research

This compound is a stable isotope-labeled internal standard.[6] In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to the biological sample before processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, leading to highly accurate and precise quantification.[1]

Experimental Protocols

Typical Experimental Workflow for Pharmacokinetic Analysis using this compound

The following diagram outlines a standard workflow for a pharmacokinetic study of obeticholic acid utilizing this compound as an internal standard.

Methodology for Quantification of Obeticholic Acid and its Metabolites

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous determination of obeticholic acid and its glyco- and tauro-conjugates in biological matrices like plasma.

-

Sample Preparation: A known concentration of this compound (and corresponding deuterated standards for other analytes) is added to the plasma samples. Proteins are then precipitated using a solvent like acetonitrile (B52724). The supernatant is collected and may be further purified using solid-phase extraction (SPE). The eluate is evaporated to dryness and reconstituted in the mobile phase.

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the negative ion mode. The analytes and their corresponding internal standards are detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each compound to ensure selectivity and sensitivity.

-

Quantification: A calibration curve is generated by plotting the peak area ratio of the unlabeled analyte to its deuterated internal standard against the known concentrations of the analyte. The concentrations of the analytes in the study samples are then determined from this calibration curve.

While this compound itself is not a therapeutic agent, it is an indispensable tool in the development and clinical assessment of its parent compound, obeticholic acid. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and bioanalytical data, which are fundamental to understanding the drug's disposition in the body and for regulatory approval. The potent FXR agonism of obeticholic acid and its metabolites underpins their therapeutic effects in cholestatic liver diseases, and the precise measurement enabled by this compound is crucial for optimizing treatment regimens and ensuring patient safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. farnesoid X receptor (FXR) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Obeticholic Acid: Comprehensive Guide For Pharmaceutical Pros | OCTAGONCHEM [octagonchem.com]

- 8. go.drugbank.com [go.drugbank.com]

The Enterohepatic Journey of Obeticholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent in the management of chronic liver diseases, most notably primary biliary cholangitis (PBC). Its efficacy is intrinsically linked to its extensive enterohepatic circulation, a complex process of absorption, metabolism, biliary excretion, and intestinal reabsorption. This in-depth technical guide provides a comprehensive overview of the enterohepatic circulation of OCA, detailing its pharmacokinetics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its complex journey through the liver and intestine.

Absorption, Metabolism, and Excretion: The Core of Enterohepatic Circulation

Following oral administration, obeticholic acid is readily absorbed from the gastrointestinal tract.[1][2] It then undergoes extensive first-pass metabolism in the liver, where it is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glyco-obeticholic acid and tauro-obeticholic acid, respectively.[1][3] These conjugates are the primary forms of OCA in the body and are pharmacologically active.

The parent drug and its conjugates are then secreted into the bile and transported to the small intestine.[1][2] In the terminal ileum, a significant portion of the OCA conjugates are reabsorbed and return to the liver via the portal circulation, thus completing the enterohepatic loop.[1] A smaller fraction of the conjugates escapes reabsorption and passes into the colon, where intestinal microbiota can deconjugate them back to the parent obeticholic acid.[1] This deconjugated OCA can then be reabsorbed or eliminated in the feces, which is the primary route of excretion for OCA and its metabolites, accounting for approximately 87% of the administered dose.[2] Less than 3% of the dose is excreted in the urine.[2] This efficient enterohepatic recirculation prolongs the half-life of OCA and its active metabolites in the body.

Quantitative Pharmacokinetics of Obeticholic Acid and its Conjugates

The pharmacokinetic profile of obeticholic acid has been characterized in healthy volunteers and in patients with varying degrees of hepatic impairment. The following tables summarize key pharmacokinetic parameters.

| Parameter | Value (5-10 mg single dose) | Reference |

| Tmax (Obeticholic Acid) | ~1.5 - 4.5 hours | [1][3] |

| Tmax (Glyco- & Tauro-conjugates) | ~10 hours | [3] |

| Cmax (Obeticholic Acid) | 28.8 - 53.7 ng/mL | [3] |

| AUC (Obeticholic Acid) | 236.6 - 568.1 ng*h/mL | [3] |

| Volume of Distribution (Vd) | 618 L | [1] |

| Plasma Protein Binding | >99% | [1][3] |

| Elimination Half-life | ~24 hours | [3] |

Table 1: Pharmacokinetic Parameters of Obeticholic Acid in Healthy Adults

Hepatic impairment significantly alters the pharmacokinetics of obeticholic acid, leading to increased systemic exposure.

| Degree of Hepatic Impairment | Increase in Systemic OCA Exposure (relative to healthy volunteers) | Increase in Predicted Liver OCA Exposure (relative to healthy volunteers) | Reference |

| Mild (Child-Pugh A) | 1.4-fold | 1.1-fold | [4] |

| Moderate (Child-Pugh B) | 8-fold | 1.5-fold | [4] |

| Severe (Child-Pugh C) | 13-fold | 1.7-fold | [4] |

Table 2: Impact of Hepatic Impairment on Obeticholic Acid Exposure

The Central Role of Farnesoid X Receptor (FXR) Signaling

The therapeutic effects of obeticholic acid are mediated through its potent agonism of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestines.[5] FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[6]

Activation of FXR by OCA in the enterocytes of the terminal ileum induces the expression of Fibroblast Growth Factor 19 (FGF19).[7] FGF19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes.[7] This interaction initiates a signaling cascade that ultimately suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5]

In hepatocytes, OCA directly activates FXR, which in turn induces the expression of the Small Heterodimer Partner (SHP), another inhibitor of CYP7A1.[5] This dual mechanism of CYP7A1 suppression leads to a potent reduction in the overall bile acid pool.

Furthermore, FXR activation in hepatocytes upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[5] In enterocytes, FXR activation also increases the expression of the Organic Solute Transporter alpha and beta (OSTα/β), which facilitates the basolateral efflux of reabsorbed bile acids back into the portal circulation.[8]

Experimental Protocols for Studying Enterohepatic Circulation

The elucidation of the enterohepatic circulation of obeticholic acid has relied on a combination of in vitro, in vivo, and clinical studies.

Quantification of Obeticholic Acid and its Conjugates

A fundamental requirement for studying the pharmacokinetics of OCA is the ability to accurately quantify the parent drug and its glycine and taurine conjugates in various biological matrices.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Biological samples (plasma, bile, feces, urine) are first subjected to a sample preparation procedure, typically solid-phase extraction (SPE), to isolate the analytes of interest and remove interfering substances.[1][9]

-

Chromatographic Separation: The extracted samples are then injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.

-

Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and their stable isotope-labeled internal standards are monitored for highly selective and sensitive quantification.[1][9]

In Vitro Models for Transporter Studies

In vitro models are crucial for investigating the role of specific transporters in the disposition of obeticholic acid.

Methodology: Sandwich-Cultured Human Hepatocytes (SCHH)

-

Culture: Primary human hepatocytes are cultured on collagen-coated plates, forming a monolayer. After a few days, a second layer of collagen is overlaid, creating a "sandwich" culture that helps maintain the polarized morphology and function of the hepatocytes, including the formation of bile canaliculi.

-

Incubation: The SCHH are incubated with obeticholic acid or its conjugates.

-

Analysis: The concentrations of the compounds in the cell lysate, the culture medium (representing basolateral efflux), and the bile canalicular space (which can be isolated) are measured by LC-MS/MS. This allows for the determination of uptake, efflux, and biliary excretion rates.[10]

-

Gene and Protein Expression: The effect of OCA on the expression of transporter genes (e.g., BSEP, OSTα/β) and proteins can be assessed using quantitative real-time PCR (qPCR) and Western blotting, respectively.

Methodology: Transporter-Overexpressing Cell Lines

-

Cell Lines: Cell lines that do not endogenously express the transporter of interest (e.g., HEK293 cells) are transfected with plasmids containing the cDNA for the human transporter (e.g., BSEP, OSTα/β).

-

Transport Assays: The transfected cells are incubated with radiolabeled or unlabeled obeticholic acid or its conjugates. The intracellular accumulation of the compound is measured over time to determine the transport activity. Inhibition studies can also be performed by co-incubating with known inhibitors of the transporter.[11]

In Vivo Animal Models

Animal models are essential for studying the integrated process of enterohepatic circulation in a whole organism.

Methodology: Bile Duct-Cannulated Rodent Models

-

Surgical Procedure: In rats or mice, the common bile duct is cannulated to allow for the collection of bile. A second cannula may be placed in the duodenum for the reinfusion of bile to maintain the enterohepatic circulation of endogenous bile acids.

-

Drug Administration: Obeticholic acid is administered orally or intravenously.

-

Sample Collection: Blood, bile, urine, and feces are collected at various time points.

-

Analysis: The concentrations of obeticholic acid and its metabolites in the collected samples are determined by LC-MS/MS. This allows for the calculation of pharmacokinetic parameters, including biliary excretion rate and the extent of intestinal reabsorption.[5][12]

Clinical Trials: The POISE Study

The pivotal Phase 3 POISE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of obeticholic acid in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[3]

Methodology: POISE Trial Design

-

Patient Population: 217 patients with PBC were randomized to receive placebo, OCA 5 mg with titration to 10 mg, or OCA 10 mg once daily for 12 months.[3] The majority of patients (93%) were also receiving UDCA as background therapy.[3]

-

Primary Endpoint: The primary efficacy endpoint was a composite of a reduction in serum alkaline phosphatase (ALP) to less than 1.67 times the upper limit of normal, with a reduction of at least 15% from baseline, and a normal total bilirubin (B190676) level.[3]

-

Assessments: Efficacy was assessed through regular monitoring of liver biochemical tests. Safety was evaluated by monitoring adverse events, vital signs, and laboratory parameters.[3]

Conclusion

The enterohepatic circulation of obeticholic acid is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. Through a combination of potent FXR agonism in the liver and intestine, OCA modulates key pathways involved in bile acid homeostasis, leading to a reduction in the cytotoxic bile acid pool and subsequent hepatoprotective effects. A thorough understanding of its complex journey, elucidated through a range of sophisticated experimental methodologies, is essential for the continued development and optimal clinical use of this important therapeutic agent.

References

- 1. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A Placebo-Controlled Trial of Obeticholic Acid in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Getting the mOST from OST: Role of Organic Solute Transporter, OSTα-OSTβ, in bile acid and steroid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. Novel In Vitro Method Reveals Drugs that Inhibit Solute Transporter Alpha/Beta (OSTα/β) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Obeticholic acid improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glyco-obeticholic Acid-d5 in Advancing Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of Glyco-obeticholic acid-d5, a deuterated analog of a primary metabolite of Obeticholic Acid (OCA). Its principal utility lies in its role as a high-fidelity internal standard for bioanalytical studies, particularly in the quantification of Obeticholic Acid and its metabolites in complex biological matrices. This guide will detail its application in pharmacokinetic and metabolic research, providing structured data, experimental protocols, and visual representations of relevant biological pathways and analytical workflows.

Core Application: An Internal Standard in Bioanalysis

This compound serves as an invaluable tool in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to the endogenous analyte, Glyco-obeticholic acid. This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, thus accurately correcting for variations in sample preparation, injection volume, and matrix effects.[1] Its increased mass due to deuterium (B1214612) labeling allows for its distinction from the unlabeled analyte by the mass spectrometer.

Quantitative Data from Pharmacokinetic Studies

The use of this compound as an internal standard has been instrumental in accurately determining the pharmacokinetic profiles of Obeticholic Acid and its metabolites in human studies. The following tables summarize key pharmacokinetic parameters from a bioequivalence study in healthy Chinese subjects following a single oral dose of 10 mg Obeticholic Acid.

Table 1: Pharmacokinetic Parameters of Obeticholic Acid (OCA) in Healthy Subjects

| Analyte | Condition | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) |

| OCA | Fasting | 18.3 ± 10.1 | 1.5 (0.8 - 4.0) | 68.9 ± 30.5 | 74.8 ± 34.2 |

| OCA | Fed | 13.9 ± 5.6 | 2.5 (1.0 - 6.0) | 81.2 ± 28.9 | 86.8 ± 30.7 |

Data presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-∞, and as median (range) for Tmax.

Table 2: Pharmacokinetic Parameters of Glyco-obeticholic Acid (Glyco-OCA) in Healthy Subjects

| Analyte | Condition | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) |

| Glyco-OCA | Fasting | 21.7 ± 7.9 | 12.0 (4.0 - 24.0) | 496.8 ± 161.7 | 561.7 ± 180.9 |

| Glyco-OCA | Fed | 28.5 ± 11.2 | 12.0 (6.0 - 24.0) | 711.2 ± 213.6 | 785.6 ± 235.4 |

Data presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-∞, and as median (range) for Tmax.

Table 3: Pharmacokinetic Parameters of Tauro-obeticholic Acid (Tauro-OCA) in Healthy Subjects

| Analyte | Condition | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) |

| Tauro-OCA | Fasting | 3.5 ± 1.6 | 12.0 (6.0 - 24.0) | 88.8 ± 38.6 | 102.3 ± 46.5 |

| Tauro-OCA | Fed | 4.9 ± 2.1 | 12.0 (6.0 - 24.0) | 135.8 ± 52.8 | 155.1 ± 61.1 |

Data presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-∞, and as median (range) for Tmax.

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of Obeticholic Acid and its metabolites in human plasma using this compound as an internal standard, based on established bioanalytical methods.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract Obeticholic Acid and its metabolites from human plasma while removing interfering substances.

-

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

-

Procedure:

-

Thaw plasma samples at room temperature.

-

To 250 µL of plasma, add a known concentration of this compound internal standard solution.

-

Vortex the samples for 30 seconds.

-

Condition the SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

This section details the chromatographic separation and mass spectrometric detection of the analytes.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Obeticholic Acid: m/z 419.3 → 375.3

-

Glyco-obeticholic Acid: m/z 476.3 → 74.1

-

Tauro-obeticholic Acid: m/z 526.3 → 80.0

-

This compound (IS): m/z 481.3 → 74.1

-

-

Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

-

Visualizing the Core Science

Obeticholic Acid's Mechanism of Action: The FXR Signaling Pathway

Obeticholic acid is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2] Activation of FXR by OCA initiates a cascade of transcriptional events that regulate bile acid homeostasis, lipid metabolism, and inflammation.

Caption: FXR signaling pathway activated by Obeticholic Acid.

Experimental Workflow: Bioanalytical Method Using a Deuterated Internal Standard

The following diagram illustrates the logical workflow for a typical bioanalytical study employing this compound as an internal standard for the quantification of Obeticholic Acid and its metabolites in plasma samples.

References

Decoding the Certificate of Analysis for Glyco-obeticholic acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Glyco-obeticholic acid-d5, a deuterated analog of a key active metabolite of Obeticholic acid. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled compound, which is frequently used as an internal standard in pharmacokinetic and metabolic studies.[1][2] This guide will break down the essential components of a typical CoA, detail the experimental methodologies, and visualize the logical workflows and relevant biological pathways.

I. Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that attests to the compound's quality. The following tables summarize the typical specifications you will encounter.

Table 1: Identification and General Properties

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 863239-60-5 |

| Molecular Formula | C₂₈H₄₂D₅NO₅ |

| Molecular Weight | 482.38 g/mol [3] |

| Appearance | Lyophilized Powder[4] |

Table 2: Purity and Impurity Profile

| Test | Method | Result |

| Purity | HPLC | >95%[3] |

| Isotopic Enrichment | Mass Spectrometry | >95%[3] |

| Related Impurities | HPLC | Varies by batch |

| Residual Solvents | GC-HS | Varies by batch |

| Water Content | Karl Fischer | Varies by batch |

II. Experimental Protocols

The data presented in a CoA is generated through a series of rigorous analytical tests. The following are detailed methodologies for the key experiments cited.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and to identify and quantify any related impurities.

Methodology: A reverse-phase HPLC method is typically employed.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., Thermo C18, 150mm x 4.6mm, 5µm) is commonly used for the separation of bile acid analogs.[5]

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[5] A common ratio is 55:45 (v/v) of 0.1% OPA to acetonitrile.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.[5]

-

Detection: UV detection at a specific wavelength, such as 210nm.[5]

-

Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The area of the main peak relative to the total area of all peaks is used to calculate the purity.

B. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight of this compound and to determine the degree of deuterium (B1214612) incorporation (isotopic enrichment).

Methodology: Mass spectrometry, often coupled with a chromatographic separation technique like LC-MS.

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for molecules of this type.

-

Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of molecules that contain the five deuterium atoms, thus determining the isotopic enrichment.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology: ¹H (proton) and ¹³C (carbon) NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) is used to dissolve the sample.

-

Procedure: The dissolved sample is placed in the NMR spectrometer. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of this compound. The absence of signals at specific positions in the ¹H NMR spectrum where deuterium has been incorporated confirms the labeling.

III. Visualizing Workflows and Pathways

To better understand the processes behind the CoA and the biological context of the parent compound, the following diagrams are provided.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sussex-research.com [sussex-research.com]

- 4. B2012720 | Glyco-Obeticholic Acid (Highly Pure) Clinisciences [clinisciences.com]

- 5. Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Bioanalytical Method for the Quantification of Obeticholic Acid and its Metabolites in Human Plasma using LC-MS/MS

Application Note and Protocol

Introduction

Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist, approved for the treatment of primary biliary cholangitis (PBC).[1] OCA is a synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[1] Upon administration, OCA is metabolized in the liver to form two major active metabolites: glyco-obeticholic acid (G-OCA) and tauro-obeticholic acid (T-OCA). The quantification of OCA and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of OCA, G-OCA, and T-OCA in human plasma.

Mechanism of Action: FXR Signaling Pathway

Obeticholic acid and its metabolites are potent activators of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2] Activation of FXR plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. The binding of OCA to FXR initiates a signaling cascade that ultimately leads to the suppression of bile acid synthesis and protection of liver cells from bile acid toxicity.[3]

Materials and Methods

This section details the reagents, equipment, and procedures for the bioanalytical method.

Reagents and Materials

-

Obeticholic acid, Glyco-obeticholic acid, and Tauro-obeticholic acid reference standards

-

Stable isotope-labeled internal standards (SIL-IS) for OCA, G-OCA, and T-OCA

-

Human plasma (K2-EDTA as anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Experimental Workflow

The overall workflow for the analysis of OCA and its metabolites in human plasma involves sample preparation by solid-phase extraction, followed by chromatographic separation and detection using LC-MS/MS.

Preparation of Standards and Quality Control Samples

Stock solutions of OCA, G-OCA, T-OCA, and their respective SIL-IS are prepared in methanol. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the stock solutions into blank human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

A validated solid-phase extraction method is employed for the extraction of analytes and internal standards from 250 µL of human plasma.[1]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample (spiked with SIL-IS) onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water mixture to remove interferences.

-

Elution: Elute the analytes and internal standards with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation and detection are performed using a validated LC-MS/MS method.[1]

-

HPLC Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

-

Flow Rate: A typical flow rate for analytical scale chromatography.

-

Injection Volume: A small volume of the reconstituted sample is injected.

-

Mass Spectrometer: Operated in negative ion mode with electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of each analyte and its corresponding SIL-IS.

Data Presentation: Method Validation Summary

The bioanalytical method was fully validated according to the guidelines of the United States Food and Drug Administration (USFDA) and the European Medicines Agency (EMA).[1] The validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over the specified concentration ranges for all analytes.[1]

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Obeticholic Acid (OCA) | 0.410 - 120.466 | > 0.99 |

| Glyco-obeticholic Acid (G-OCA) | 0.414 - 121.708 | > 0.99 |

| Tauro-obeticholic Acid (T-OCA) | 0.255 - 75.101 | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| OCA | LLOQ | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 |

| LQC | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 | |

| MQC | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 | |

| HQC | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 | |

| G-OCA | LLOQ | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 |

| LQC | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 | |

| MQC | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 | |

| HQC | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 | |

| T-OCA | LLOQ | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 |

| LQC | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 | |

| MQC | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 | |

| HQC | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%CV) |

| Obeticholic Acid (OCA) | > 85 | < 15 |

| Glyco-obeticholic Acid (G-OCA) | > 85 | < 15 |

| Tauro-obeticholic Acid (T-OCA) | > 85 | < 15 |

Stability

The stability of the analytes was evaluated under various conditions to ensure sample integrity during collection, processing, and storage.

| Stability Condition | Duration | Stability |

| Bench-top (Room Temperature) | 24 hours | Stable |

| Freeze-thaw Cycles | 3 cycles | Stable |

| Long-term Storage (-70°C) | 1 month | Stable |

| Post-preparative (Autosampler) | 24 hours | Stable |

Logical Relationships in Method Development

The development of a robust bioanalytical method involves a logical progression of steps, from initial planning to final validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the simultaneous quantification of obeticholic acid and its major metabolites, glyco-obeticholic acid and tauro-obeticholic acid, in human plasma. The method has been thoroughly validated and is suitable for supporting pharmacokinetic studies in clinical and non-clinical drug development programs.

References

- 1. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OCA on Different Physiological Processes through FXR Activation | Encyclopedia MDPI [encyclopedia.pub]

- 3. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Use of Glyco-obeticholic acid-d5 in Clinical Trials for Nonalcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. Obeticholic acid (OCA), a potent agonist of the farnesoid X receptor (FXR), has been extensively investigated as a therapeutic agent for NASH due to its role in regulating bile acid, lipid, and glucose metabolism. Clinical trials of OCA, such as the FLINT and REGENERATE studies, have demonstrated its potential to improve liver histology in NASH patients.

Accurate quantification of OCA and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in clinical trials. Glyco-obeticholic acid is a major active metabolite of OCA. The deuterated analog, Glyco-obeticholic acid-d5, serves as an essential internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, ensuring the accuracy and precision of the quantification of glyco-obeticholic acid in plasma samples from clinical trial participants.

FXR Signaling Pathway in NASH

Obeticholic acid exerts its therapeutic effects in NASH primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR plays a central role in maintaining bile acid homeostasis, modulating lipid and glucose metabolism, and reducing inflammation and fibrosis.

Clinical Trial Data Summary